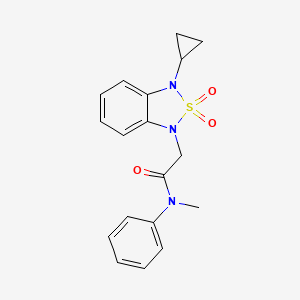

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

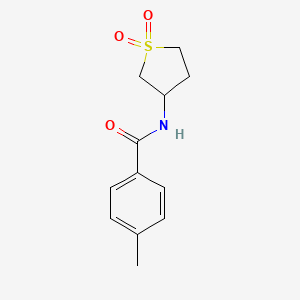

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide, commonly known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Wissenschaftliche Forschungsanwendungen

Radioiodinated Benzamide Derivatives for Melanoma Imaging

Radioiodinated N-(dialkylaminoalkyl)benzamides have shown promise for the scintigraphy and SPECT imaging of melanoma metastases. Structure-activity relationship studies have identified specific derivatives with enhanced melanoma uptake and tissue selectivity, facilitated by slow urinary excretion. These findings suggest significant potential for improved melanoma imaging and possibly for radionuclide therapy in patients, highlighting the importance of blood clearance rates and metabolic stability in benzamide uptake in melanoma (Eisenhut et al., 2000).

Chemical Transformations of Benzoylthioureas into Benzamides

Benzoylthioureas can be decomposed into benzamides under solvent-free conditions using iodine-alumina as a catalyst, offering a new method for the formation of benzamides. This process is influenced by the nature of substituents on the aryl group, with electron-donating groups favoring benzamide formation. This research provides insights into the versatile chemical transformations and potential applications of benzamides in various fields (Nahakpam et al., 2015).

Benzamide Derivatives as Dopamine Receptor Ligands

Investigations into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have revealed their potential as potent and selective dopamine D(3) receptor ligands. Modifications to these benzamide derivatives have led to the identification of several high-affinity D(3) ligands, showcasing their promise for PET imaging and as therapeutic agents for neurological disorders (Leopoldo et al., 2002).

Antioxidant Activity of Amino-Substituted Benzamides

A study on the electrochemical oxidation of amino-substituted benzamide derivatives has shed light on their potential as powerful antioxidants by scavenging free radicals. This research underscores the significance of electrochemical mechanisms in understanding the antioxidant activity of benzamides and their derivatives (Jovanović et al., 2020).

Corrosion Inhibition by N-Phenyl-benzamide Derivatives

N-Phenyl-benzamide derivatives have demonstrated effectiveness in inhibiting the acidic corrosion of mild steel, with variations in substituents affecting their efficiency. This application highlights the relevance of benzamide derivatives in materials science, particularly in corrosion protection (Mishra et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O4/c1-19-15-16-26(24(17-19)27(32)20-9-4-3-5-10-20)31-29(34)23-13-6-7-14-25(23)30-28(33)21-11-8-12-22(18-21)35-2/h3-18H,1-2H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAFAIOKKQHHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)

![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)

![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)

![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)